![molecular formula C13H17NOS B14323703 N-[1-(Phenylsulfanyl)cyclopentyl]acetamide CAS No. 111968-95-7](/img/structure/B14323703.png)
N-[1-(Phenylsulfanyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Phenylsulfanyl)cyclopentyl]acetamide is an organic compound characterized by the presence of a phenylsulfanyl group attached to a cyclopentyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Phenylsulfanyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with phenylsulfanyl chloride to form the intermediate N-(phenylsulfanyl)cyclopentylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Phenylsulfanyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(Phenylsulfanyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Phenylsulfanyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to these targets, while the acetamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylsulfanyl)cyclopentylamine: Lacks the acetamide moiety but shares the phenylsulfanyl and cyclopentyl groups.
N-(Phenylsulfanyl)cyclohexylacetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
N-[1-(Phenylsulfanyl)cyclopentyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
111968-95-7 |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-(1-phenylsulfanylcyclopentyl)acetamide |
InChI |
InChI=1S/C13H17NOS/c1-11(15)14-13(9-5-6-10-13)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
InChI Key |
UMEXYDYBFTUSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
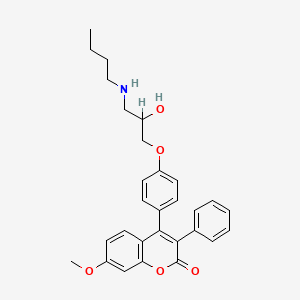
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)


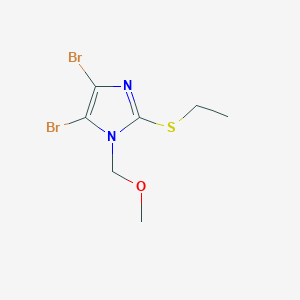
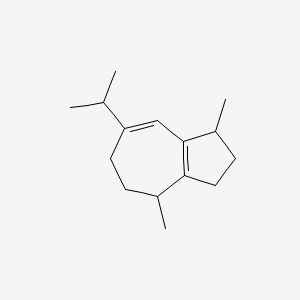
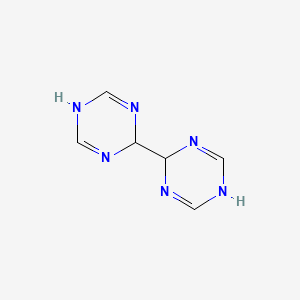
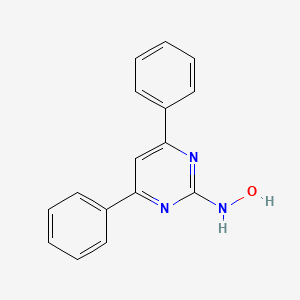
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
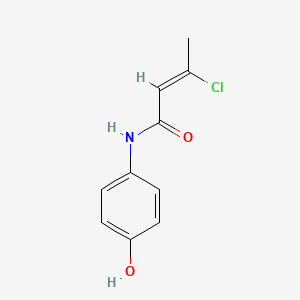
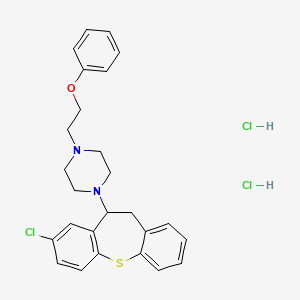
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
